
2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first discovered by Pfizer in 2005 and is currently being developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Oxazole and pyridine derivatives are crucial in the development of novel synthetic methodologies. For instance, compounds containing oxazole rings have been synthesized through innovative approaches such as the intramolecular Diels–Alder reaction, demonstrating the versatility of these heterocycles as synthetic intermediates for polycyclic compounds and benzo-fused heterocycles (Noguchi et al., 1986). Additionally, the application of chiral ruthenium(II) complexes in asymmetric cyclopropanation highlights the importance of cyclopropane moieties, similar to the one present in the compound of interest, in constructing stereochemically rich molecules (Nishiyama et al., 1995).
Biological Applications
The structural motifs present in "2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide" have been investigated for various biological activities. For example, macrocyclic pentaazapyridine derivatives, which include pyridine units, have shown promising antimicrobial properties, indicating the potential for such compounds in developing new antimicrobial agents (Flefel et al., 2018). Moreover, gold(III) complexes with 2-substituted pyridines have been evaluated for their anticancer properties, showcasing the therapeutic potential of pyridine-containing compounds (Maiore et al., 2012).
Material Science and Catalysis
The incorporation of oxazole and pyridine units into molecular frameworks has also been explored in material science and catalysis. For instance, the synthesis and characterization of novel oxazole derivatives have been studied for their potential applications in material science, highlighting the role of such heterocyclic compounds in developing advanced materials and catalysts (Selvi & Srinivasan, 2014).
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(pyridin-3-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12(10-3-4-10)18-14-17-11(8-21-14)13(20)16-7-9-2-1-5-15-6-9/h1-2,5-6,8,10H,3-4,7H2,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAUOVZNNSOVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2575982.png)
![(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2575983.png)
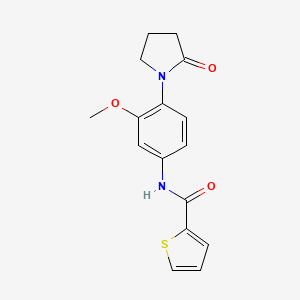
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide](/img/structure/B2575985.png)
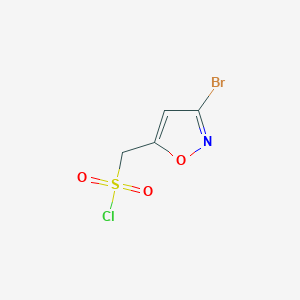
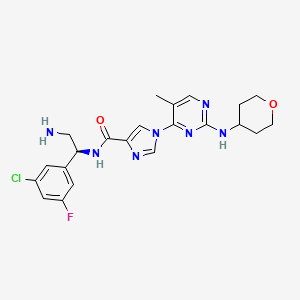
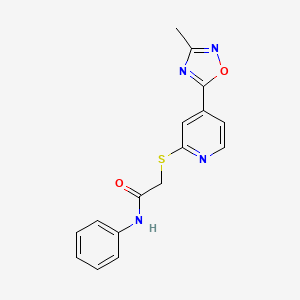
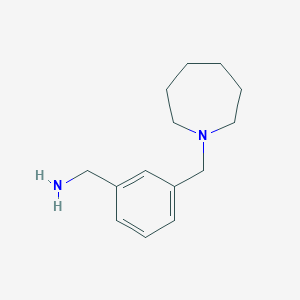


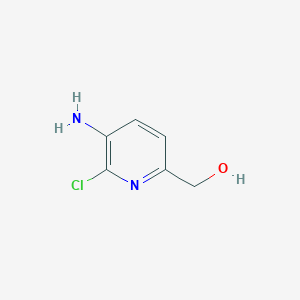
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide](/img/structure/B2576001.png)
![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-furamide](/img/structure/B2576002.png)